molecular formula C9H14O3 B12982285 (2-endo,6-exo)-Methyl 6-hydroxybicyclo[2.2.1]heptane-2-carboxylate

(2-endo,6-exo)-Methyl 6-hydroxybicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B12982285
M. Wt: 170.21 g/mol
InChI Key: QSRVENCBHBYUQC-ULAWRXDQSA-N
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Description

(2-endo,6-exo)-Methyl 6-hydroxybicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-endo,6-exo)-Methyl 6-hydroxybicyclo[2.2.1]heptane-2-carboxylate typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a suitable diene and dienophile under controlled conditions yields the desired bicyclic structure. The hydroxyl group and carboxylate ester are introduced through subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The reaction conditions, including temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-endo,6-exo)-Methyl 6-hydroxybicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

Chemistry

In organic synthesis, (2-endo,6-exo)-Methyl 6-hydroxybicyclo[2.2.1]heptane-2-carboxylate serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various functional group transformations.

Biology and Medicine

This compound is investigated for its potential biological activities. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development. Research focuses on its interactions with biological targets and its efficacy in treating diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism by which (2-endo,6-exo)-Methyl 6-hydroxybicyclo[2.2.1]heptane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, its mechanism involves binding to molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.

    Norbornane derivatives: Compounds with a similar carbon framework but lacking the hydroxyl and ester functionalities.

Uniqueness

(2-endo,6-exo)-Methyl 6-hydroxybicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its combination of a hydroxyl group and a carboxylate ester within a bicyclic framework sets it apart from other similar compounds.

This detailed article provides a comprehensive overview of (2-endo,6-exo)-Methyl 6-hydroxybicyclo[221]heptane-2-carboxylate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl (1S,2R,4R,6R)-6-hydroxybicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C9H14O3/c1-12-9(11)7-3-5-2-6(7)8(10)4-5/h5-8,10H,2-4H2,1H3/t5-,6+,7-,8-/m1/s1

InChI Key

QSRVENCBHBYUQC-ULAWRXDQSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]2C[C@@H]1[C@@H](C2)O

Canonical SMILES

COC(=O)C1CC2CC1C(C2)O

Origin of Product

United States

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